Structural Determinants of PI3K Inhibition in Imidazo[1,2-a]pyridine Sulfonamide Series
In a scaffold-hopping study evaluating imidazo[1,2-a]pyridine analogues of the benzimidazole-based PI3K inhibitor ZSTK474, the new compounds maintained PI3K isoform selectivity comparable to their benzimidazole counterparts but exhibited a general decrease in potency [1]. While the specific compound 4-chloro-N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide was not directly tested in this study, the results underscore the critical impact of scaffold choice on potency; the imidazo[1,2-a]pyridine core is not a generic bioisostere for benzimidazole in this context.
| Evidence Dimension | PI3K p110α inhibition potency following scaffold replacement |
|---|---|
| Target Compound Data | Not directly tested in this study |
| Comparator Or Baseline | ZSTK474 (benzimidazole) and its imidazo[1,2-a]pyridine analogues |
| Quantified Difference | General decrease in potency reported for imidazo[1,2-a]pyridine analogues relative to benzimidazole parent; exact fold-change varies by substituent |
| Conditions | In vitro PI3K p110α enzymatic assay |
Why This Matters
This demonstrates that the imidazo[1,2-a]pyridine core is not a drop-in replacement for benzimidazole in PI3K inhibitors, highlighting the need for individual characterization of each derivative rather than relying on class-based assumptions.
- [1] Gamage SA, et al. Synthesis and biological evaluation of sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474. Bioorg Med Chem. 2017;25(20):5859-5874. View Source
